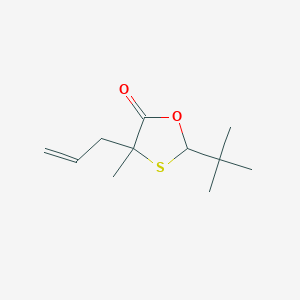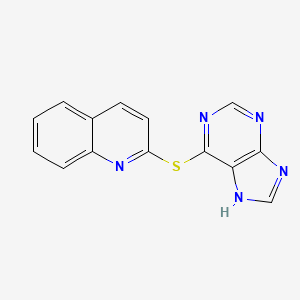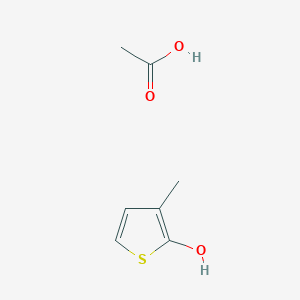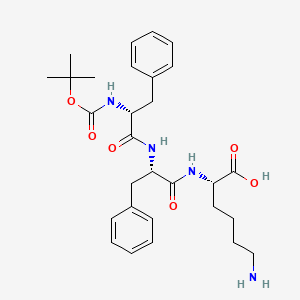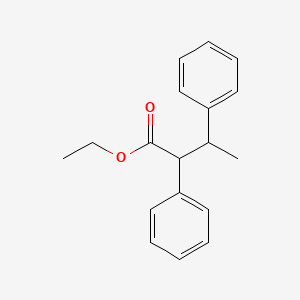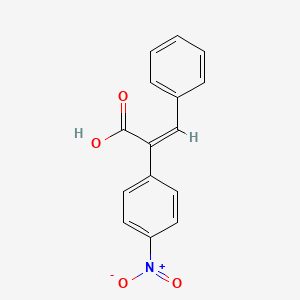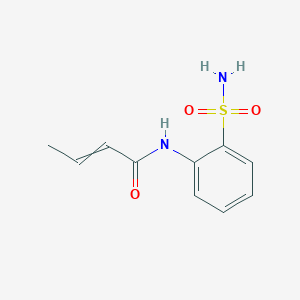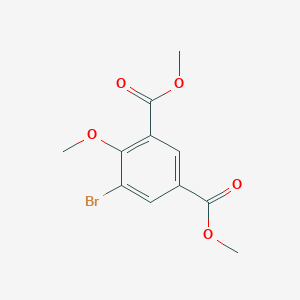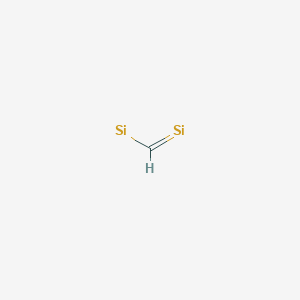
2-Cyano-N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide is a synthetic organic compound It is characterized by the presence of a cyano group, dichloro-substituted phenyl ring, and an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide typically involves multiple steps:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.
Introduction of the dichloro-ethoxyphenyl moiety: This step may involve electrophilic aromatic substitution reactions to introduce the dichloro and ethoxy groups onto the phenyl ring.
Amide formation: The final step involves the formation of the amide bond, which can be achieved through condensation reactions between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the phenyl ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The dichloro groups on the phenyl ring may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
Oxidation products: Carboxylic acids, quinones.
Reduction products: Amines.
Substitution products: Compounds with different substituents on the phenyl ring.
科学的研究の応用
2-Cyano-N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Agriculture: Possible use as a pesticide or herbicide.
Materials Science: Utilization in the synthesis of polymers or other advanced materials.
作用機序
The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. In agriculture, it may inhibit the growth of pests or weeds by interfering with essential biological pathways.
類似化合物との比較
Similar Compounds
2-Cyano-N-(3,5-dichlorophenyl)-2-methylbutanamide: Lacks the ethoxy group.
2-Cyano-N-(4-ethoxyphenyl)-2-methylbutanamide: Lacks the dichloro groups.
N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide: Lacks the cyano group.
Uniqueness
The presence of both the cyano group and the dichloro-ethoxyphenyl moiety in 2-Cyano-N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide may confer unique chemical and biological properties, making it distinct from similar compounds.
特性
CAS番号 |
90257-67-3 |
|---|---|
分子式 |
C14H16Cl2N2O2 |
分子量 |
315.2 g/mol |
IUPAC名 |
2-cyano-N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-4-14(3,8-17)13(19)18-9-6-10(15)12(20-5-2)11(16)7-9/h6-7H,4-5H2,1-3H3,(H,18,19) |
InChIキー |
WVRYTZDRFOHAAR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C#N)C(=O)NC1=CC(=C(C(=C1)Cl)OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


